molecular formula C12H8BrCl2NO2 B596602 4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-15-6

4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B596602
CAS No.: 1242260-15-6
M. Wt: 349.005
InChI Key: YJJRJEBQPXPARM-UHFFFAOYSA-N
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Description

4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H8BrCl2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester typically involves the bromination and chlorination of quinoline derivatives. One common method includes the following steps:

    Starting Material: Quinoline-3-carboxylic acid.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Hydrolysis: Formation of 4-bromo-6,8-dichloroquinoline-3-carboxylic acid.

Scientific Research Applications

4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester can be compared with other quinoline derivatives, such as:

    Ethyl 6-bromo-4,8-dichloroquinoline-3-carboxylate: Similar structure but different substitution pattern.

    Ethyl 4,6,8-trichloroquinoline-3-carboxylate: Contains three chlorine atoms instead of a combination of bromine and chlorine.

    Ethyl 4-chloro-7-fluoroquinoline-3-carboxylate: Contains a fluorine atom instead of bromine and different chlorine substitution.

These comparisons highlight the unique substitution pattern of this compound, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1242260-15-6

Molecular Formula

C12H8BrCl2NO2

Molecular Weight

349.005

IUPAC Name

ethyl 4-bromo-6,8-dichloroquinoline-3-carboxylate

InChI

InChI=1S/C12H8BrCl2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3

InChI Key

YJJRJEBQPXPARM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)Cl)Br

Synonyms

4-Bromo-6,8-dichloroquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

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